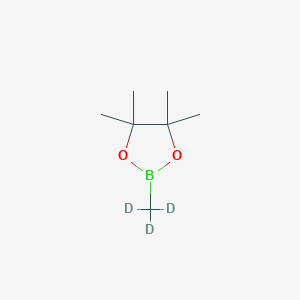

Methylboronic acid pinacol ester-d3

Description

Significance of Boronic Esters in Modern Synthetic Chemistry

Boronic esters, characterized by the general formula RB(OR)₂, are organic compounds that have become cornerstones of modern synthetic chemistry. pharmiweb.com Their importance stems from their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. pharmiweb.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.govresearchgate.net

Compared to their corresponding boronic acids, boronic esters often exhibit greater stability, making them easier to handle, purify, and store. pharmiweb.comed.ac.uk The pinacol (B44631) ester variant is particularly popular due to its high stability and the ease with which it can be prepared. ed.ac.uk The versatility of boronic esters extends beyond cross-coupling reactions to include applications in the synthesis of amines, ethers, and other functional groups. pharmiweb.comnih.gov This broad utility has cemented their role as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Rationale for Deuterium (B1214612) Labeling in Chemical Research

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). portico.org This mass difference is the basis for the utility of deuterium labeling in chemical research. The replacement of a hydrogen atom with a deuterium atom in a molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.govlibretexts.org The KIE is a change in the rate of a chemical reaction when a C-H bond is replaced with a C-D bond, as the greater mass of deuterium results in a stronger bond that is more difficult to break. portico.orgunam.mx

Overview of Methylboronic Acid Pinacol Ester-d3 in Academic Context

This compound is a deuterated isotopologue of methylboronic acid pinacol ester. medchemexpress.com In this compound, the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This specific labeling makes it a valuable tool for a variety of research applications, particularly in mechanistic studies of reactions involving the methyl group.

The presence of the deuterium atoms allows researchers to track the fate of the methyl group throughout a chemical transformation using techniques like NMR spectroscopy and mass spectrometry. synmr.in By analyzing the products of a reaction involving this compound, chemists can gain insights into bond-breaking and bond-forming steps, as well as potential rearrangement processes. This information is crucial for understanding the intricate details of reaction mechanisms and for designing more efficient and selective synthetic methods.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₁₂D₃BO₂ |

| Molecular Weight | 145.03 g/mol |

| Appearance | Liquid |

| Key Application | Mechanistic studies in organic synthesis |

This table summarizes the basic properties of this compound.

Properties

Molecular Formula |

C7H15BO2 |

|---|---|

Molecular Weight |

145.02 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3 |

InChI Key |

FOQJHZPURACERJ-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Methylboronic Acid Pinacol Ester D3 and Analogues

Classical and Established Approaches to Pinacol (B44631) Boronic Esters

Traditional methods for forming pinacol boronic esters provide the foundation for synthesizing both deuterated and non-deuterated variants. These approaches are generally reliable and utilize readily available starting materials.

The most direct and established method for synthesizing boronic esters is the condensation reaction between a boronic acid and a diol. In the case of methylboronic acid pinacol ester, this involves the reaction of methylboronic acid with pinacol. sciforum.net This reaction is an equilibrium process. sciforum.net To drive the reaction to completion and achieve high yields of the desired ester, the water produced during the reaction must be removed. sciforum.net Common laboratory techniques to achieve this include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents such as magnesium sulfate (B86663) or molecular sieves. sciforum.net

The reaction can also be performed in reverse, a process known as transesterification. For instance, methylboronic acid can be used to deprotect other pinacol boronate esters, leveraging the volatility of the resulting methylboronic acid diol esters to facilitate purification. acs.orgorganic-chemistry.org This highlights the reversible nature of the esterification process.

Table 1: General Conditions for Esterification of Boronic Acids with Diols

| Component | Role | Common Examples |

|---|---|---|

| Boronic Acid | Boron source | Methylboronic Acid, Phenylboronic Acid |

| Diol | Esterifying agent | Pinacol, Dimethyl-(L)-tartrate |

| Solvent | Reaction medium | Toluene, Tetrahydrofuran (B95107) (THF) |

To synthesize the target compound, methylboronic acid pinacol ester-d3, the logical approach is to start with an isotopically labeled precursor. The synthesis would begin with a deuterated methyl source, which is then converted into a deuterated methylboronic acid or a derivative thereof. This deuterated intermediate can then undergo esterification with pinacol as described previously.

The synthesis of deuterated precursors can be achieved through various means. For example, deuterated organometallic reagents can be reacted with borate (B1201080) esters. Another strategy involves the use of deuterated methylating agents in catalytic reactions to form the C-B bond. A key precursor utilized in modern catalytic methods is potassium trifluoro(methyl-d3)borate (MeBF₃K-d₃), which serves as a robust source for the d₃-methyl group in transition metal-catalyzed reactions. nih.gov The development of methods for creating such deuterated building blocks is crucial for accessing a wide range of deuterated compounds. researchgate.netnih.gov

Advanced Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These advanced methods provide powerful alternatives for the synthesis of boronic esters, including deuterated analogues.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a cornerstone for the synthesis of aryl and vinyl boronate esters. nih.govorgsyn.org This methodology typically involves the reaction of an organic halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol borane (B79455) (HBpin), in the presence of a palladium catalyst and a base. orgsyn.orgnih.gov

While highly developed for aryl halides, the principles can be extended to other substrates. A typical catalytic system consists of a palladium precursor, such as PdCl₂(CH₃CN)₂, and a supporting ligand, like SPhos, which is crucial for achieving high activity and broad substrate scope, allowing for lower catalyst loadings and shorter reaction times. nih.gov This approach offers a powerful route to boronate esters from readily available organic halides, tolerating a wide variety of functional groups. nih.govorganic-chemistry.org The direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron (B82485) has also been reported, which can then be converted to various boronate esters. nih.govorganic-chemistry.org

Table 2: Typical Components for Palladium-Catalyzed Borylation of Aryl Halides

| Component | Function | Example | Reference |

|---|---|---|---|

| Substrate | Halide source | Aryl iodide, Aryl bromide, Aryl chloride | nih.gov |

| Boron Reagent | Boron source | Pinacol borane, Bis(pinacolato)diboron | orgsyn.orgnih.gov |

| Catalyst | Palladium source | PdCl₂(CH₃CN)₂ | nih.gov |

| Ligand | Stabilizes catalyst | SPhos | nih.gov |

| Base | Activator | NEt₃, K₂CO₃ | nih.govnih.gov |

Iridium catalysis has emerged as a powerful tool for direct C-H functionalization, allowing for the introduction of methyl and deuteromethyl groups into complex molecules without pre-functionalization. nih.govnih.gov Specifically, iridium-catalyzed, carboxylate-directed ortho C-H methylation and d₃-methylation of benzoic acids have been developed as a late-stage functionalization strategy. nih.govnih.govresearchgate.net This method is highly valuable as it allows for the rapid generation of analogues from a single, complex molecule. nih.govnih.gov

The reaction proceeds under mild conditions, often using commercially available iridium precatalysts, and does not require an inert atmosphere. nih.govresearchgate.net For d₃-methylation, a deuterated methyl source such as potassium trifluoro(methyl-d3)borate is used. nih.gov This strategy has been successfully applied to the late-stage functionalization of several drug molecules, demonstrating its tolerance for diverse functional groups. nih.gov Besides iridium, other transition metals like ruthenium have also been employed for selective C-H methylation and d₃-methylation. acs.org

The success of transition metal-catalyzed deuteration reactions is highly dependent on the design of the catalyst and its associated ligands. The choice of the metal center (e.g., iridium, palladium, ruthenium) and the electronic and steric properties of the ligands play a critical role in determining the reaction's efficiency, selectivity, and the extent of deuterium (B1214612) incorporation. nih.govacs.orgnih.gov

For instance, in palladium-catalyzed borylations, the choice of ligand is essential for promoting the catalytic cycle and accommodating sterically hindered substrates. nih.gov In the context of deuteration, iridium complexes have shown high efficacy. A bis(N-heterocyclic carbene)-ligated iridium(III) complex, for example, can facilitate the rapid deuteration of boronate esters at room temperature with very low catalyst loadings. nih.gov The inductive electron-withdrawing properties of the boronic ester substituents are believed to play a role in this process. nih.gov Furthermore, cooperative catalytic systems, such as the combination of a Lewis acid like B(C₆F₅)₃ and a Brønsted base, have been designed to achieve efficient and regioselective deuterium labeling of bioactive molecules. nih.gov The design of the ligand sphere directly influences the reactivity and stability of the metal center, thereby controlling the transfer of the deuterated group to the substrate.

Transition Metal-Free Synthetic Routes

The synthesis of alkyl pinacol boronic esters without the use of transition metals has become an area of significant research interest. rsc.org These methods offer advantages in terms of cost, toxicity, and sometimes, reaction conditions. Key strategies include the use of organometallic reagents, Lewis acid and base promoters, photoredox catalysis, and rearrangement processes. rsc.org

Organometallic Reagent-Mediated Borylation

One of the foundational transition-metal-free methods for creating carbon-boron (C-B) bonds involves the use of organometallic reagents, such as organolithium or Grignard (organomagnesium) reagents. In this approach, a nucleophilic organometallic compound attacks an electrophilic boron source, like a trialkyl borate or a boronic ester. For the synthesis of methylboronic acid pinacol ester, this would typically involve reacting a methylating organometallic reagent with a suitable pinacolboron electrophile.

A common strategy is the lithiation-borylation sequence. This has been successfully applied to synthesize a variety of 1,1-diboronate esters from secondary benzylic carbamates. rsc.org While this example produces a more complex structure, the underlying principle of using an organolithium species to attack a boron center is fundamental. Similarly, manganese-catalyzed borylation of alkyl halides has been shown to proceed using EtMgBr with B₂pin₂. acs.org Although this specific example uses a transition metal, the core reaction between an organometallic-like species and a diboron (B99234) reagent is illustrative of the components often involved. Copper-boryl reagents are also prominent, highlighting the utility of organometallic boryl species in synthesis. rsc.org

Table 1: Key Features of Organometallic Reagent-Mediated Borylation

| Feature | Description |

|---|---|

| Reagents | Organolithium compounds (e.g., n-BuLi), Grignard reagents (e.g., MeMgBr). |

| Boron Source | Trialkyl borates, Pinacolborane (H-Bpin), Bis(pinacolato)diboron (B₂pin₂). |

| Mechanism | Nucleophilic attack of the carbanionic center of the organometallic reagent on the electrophilic boron atom. |

| Advantages | Well-established reactivity, high yields for specific substrates. |

| Limitations | Functional group tolerance can be limited due to the high reactivity of the organometallic reagents. |

Lewis Acid and Base Promoted Approaches

Lewis acids and bases play a pivotal role in promoting C-B bond formation without transition metals. Boron trihalides (BX₃), acting as powerful Lewis acids, can mediate the borylation of various organic substrates. rsc.org For instance, the reaction of N-pivaloyl indole (B1671886) with BBr₃ leads to a C-H borylation at the C7 position, demonstrating a metal-free directed C-H activation. researchgate.net These reactions often proceed through mechanisms like electrophilic aromatic substitution or σ-bond metathesis. nih.gov

Conversely, Lewis bases can activate boron reagents to form reactive boryl radicals. N-heterocyclic carbenes (NHCs) and 4-dimethylaminopyridine (B28879) (DMAP) can coordinate to boron, forming Lewis base-boryl radicals (LBRs). nih.govacs.org These radicals are more stable and can participate in a range of radical reactions, including the borylation of alkenes and alkynes, allowing for the synthesis of products that are difficult to obtain through traditional ionic pathways. nih.govacs.org This strategy has been used to convert trifluoroacetic acid derivatives into valuable mono- and difluorinated molecules and to construct all-carbon quaternary centers from trichloromethyl groups. researchgate.net

Photoredox Catalysis in C-B Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C bonds under mild conditions by generating radical intermediates. organicreactions.orgrsc.org This technology has been merged with transition-metal catalysis, but purely organic photoredox systems are also being developed. organicreactions.orgnih.gov While many examples focus on C-C or C-N bond formation, the principles are applicable to C-B bond formation. nih.govacs.org

In a typical photoredox cycle for C-B bond formation, a photocatalyst, upon absorbing light, becomes excited and can engage in single-electron transfer with a substrate to generate a radical. This radical can then be trapped by a boron-containing species to form the desired C-B bond. For example, boryl radical activation of benzylic C-OH bonds has been achieved for cross-electrophile coupling using photoredox catalysis. acs.org This approach allows for the use of readily available alcohols as starting materials. The versatility of photoredox catalysis, including the use of semiconductor quantum dots as catalysts, suggests significant potential for developing new C-B bond-forming reactions. acs.org

1,2-Metallate Rearrangement Processes

The 1,2-metallate rearrangement, often called the Matteson rearrangement, is a highly stereospecific method for homologating boronic esters. nih.govbohrium.com The process involves the addition of a nucleophile, which contains a leaving group at the alpha position (α-leaving group), to the boron atom of a boronic ester. nih.goved.ac.uk This forms a boronate "ate" complex. Subsequently, one of the organic groups on the boron atom migrates to the adjacent carbon, displacing the leaving group.

This methodology is exceptionally powerful for extending carbon chains with high stereocontrol. nih.gov For example, chiral boronic esters can be homologated using (dichloromethyl)lithium, followed by alkylation with an organometallic reagent, both steps proceeding with high stereocontrol. nih.gov The reaction has been applied to the opening and functionalization of strained rings and can be triggered by various electrophiles, including highly strained arynes. bohrium.comrsc.org The choice of leaving group is critical; carbamates, for instance, have been shown to be effective leaving groups in these rearrangements. ed.ac.uk

Table 2: Comparison of Transition-Metal-Free Borylation Methods

| Method | Key Principle | Common Substrates | Advantages |

|---|---|---|---|

| Organometallic Reagent-Mediated | Nucleophilic attack by R-M on an electrophilic boron center. | Alkyl/Aryl Halides (via metalation) | High reactivity, straightforward. |

| Lewis Acid/Base Promoted | Activation of C-H bonds or boron reagents. | Arenes, Heteroarenes, Alkenes | Metal-free, enables radical pathways. nih.govacs.org |

| Photoredox Catalysis | Generation of radical intermediates via visible light. | Alcohols, Alkyl Halides | Mild conditions, novel reactivity. organicreactions.org |

| 1,2-Metallate Rearrangement | Migration of a boron substituent to an adjacent carbon. | Boronic Esters, Lithiated Carbamates | High stereospecificity, chain homologation. nih.govbohrium.com |

Deuterium Incorporation and Labeling Strategies

Deuterium-labeled compounds are indispensable tools in various scientific fields, including for studying reaction mechanisms via the kinetic isotope effect, and in pharmaceutical research to investigate drug metabolism. clearsynth.comacs.org The synthesis of these labeled molecules often requires late-stage introduction of deuterium or building them from deuterated starting materials. acs.org

Direct Synthesis from Deuterated Methyl Sources

The most direct method to synthesize this compound is to start from a commercially available, deuterated one-carbon (C1) source. A prime candidate for this is deuterated methyl Grignard reagent (CD₃MgBr or CD₃MgI), which can be prepared from deuterated methyl bromide or iodide. pearson.com

The synthetic sequence would be analogous to the standard preparation of methylboronic acid pinacol ester:

Formation of the Ate Complex: The deuterated Grignard reagent, CD₃MgX, is reacted with a suitable boron electrophile, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy-Bpin). The highly nucleophilic CD₃⁻ group attacks the electrophilic boron atom.

Hydrolysis and Esterification: The resulting boronate complex is then hydrolyzed under acidic conditions to yield the deuterated methylboronic acid (CD₃B(OH)₂). This intermediate is subsequently esterified with pinacol, typically by heating in a suitable solvent with removal of water, to afford the final product, this compound.

This strategy ensures that the deuterium atoms are located specifically on the methyl group attached to the boron atom, providing a precisely labeled compound for research purposes. medchemexpress.com

Deuterium Exchange Reactions on Boronates

While direct deuterium exchange on a pre-formed methylboronic acid pinacol ester is not a commonly reported method for the synthesis of its deuterated analog, the principles of such exchange reactions are relevant. Generally, deuterium exchange on boronic esters can be challenging due to the stability of the C-B bond. However, certain strategies involving deboronation followed by deuteration have been explored, primarily for aryl and heteroaryl boronic esters.

One such strategy involves an iridium-catalyzed C-H borylation/deborylation sequence. This method allows for the selective deuteration of aromatic and heteroaromatic substrates. The process typically involves the initial borylation of a C-H bond, followed by an iridium-catalyzed deborylation in the presence of a deuterium source, such as heavy water (D₂O). While effective for sp²-hybridized carbons, the direct application of this method to the methyl group (an sp³-hybridized carbon) of methylboronic acid pinacol ester is not straightforward and would likely require significant adaptation.

A more direct and feasible approach to synthesizing this compound involves the use of a deuterated starting material. The most common method for preparing alkylboronic esters is through the reaction of a Grignard reagent with a trialkyl borate, such as tri-isopropoxyborane, followed by esterification with pinacol. nih.gov To obtain the d3-labeled compound, a deuterated Grignard reagent, methyl-d3-magnesium bromide (CD₃MgBr), would be utilized. This deuterated Grignard reagent can be prepared from commercially available deuterated methyl bromide (CD₃Br) and magnesium metal. pearson.com The subsequent reaction with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, would directly yield the desired this compound.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methodologies in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of boronic esters has been reported, particularly for aryl boronic esters. For instance, the palladium-catalyzed cross-coupling of aryl chlorides with bis(pinacolato)diboron can be significantly accelerated under microwave conditions. nih.gov

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis of Methylboronic Acid Pinacol Ester

| Parameter | Conventional Heating | Potential Microwave-Assisted |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to high | Potentially higher |

| Side Reactions | Possible | Potentially reduced |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. organic-chemistry.org The synthesis of organometallic reagents like Grignard reagents can be particularly well-suited for flow chemistry setups, as the rapid mixing and precise temperature control can help to manage the often exothermic nature of these reactions.

A potential flow process for the synthesis of this compound could involve the continuous feeding of a solution of methyl-d3-bromide in an ethereal solvent through a packed-bed reactor containing magnesium turnings to form the Grignard reagent. This stream would then be mixed with a solution of a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in a T-mixer. The resulting reaction mixture would then flow through a heated reaction coil to ensure complete conversion before being collected. This approach could allow for the safe and efficient production of the target compound with minimal manual handling of the reactive Grignard intermediate. One study demonstrated the synthesis of various building blocks using a flow setup for Hal/Li exchange and electrophilic quench with a total reaction time of 1 second and high throughput. organic-chemistry.org

Optimization of Reaction Conditions for Scalability

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of methylboronic acid pinacol ester and its deuterated analog via the Grignard route, several factors would need to be considered for scalability.

The formation of the Grignard reagent is a critical step. On a large scale, the initiation of the reaction can be challenging, and localized overheating can lead to side reactions. The use of activators, such as iodine or 1,2-dibromoethane, may be necessary. The choice of solvent is also crucial; while diethyl ether is commonly used in the lab, its high volatility and flammability may necessitate the use of higher-boiling ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) for larger-scale operations.

The addition rate of the Grignard reagent to the boron electrophile must be carefully controlled to manage the reaction exotherm. Efficient cooling and stirring are essential to maintain a consistent temperature and prevent the formation of byproducts. The work-up procedure also needs to be optimized for large-scale production, including the choice of quenching agent and extraction solvents to facilitate product isolation and purification. A gram-scale synthesis of boronic esters from Grignard reagents has been reported, demonstrating the feasibility of scaling up this type of reaction. nih.gov

Table 2: Key Parameters for Optimization of Scalable Synthesis

| Parameter | Laboratory Scale | Considerations for Scalability |

| Reagent Addition | Manual addition | Controlled addition via pump |

| Temperature Control | Ice bath | Jacketed reactor with automated cooling |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer |

| Solvent | Diethyl ether | Higher boiling point ethers (THF, 2-MeTHF) |

| Work-up | Separatory funnel | Reactor-based quenching and extraction |

Mechanistic Investigations of Reactions Involving Methylboronic Acid Pinacol Ester D3

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step progression of a chemical reaction is fundamental to its optimization and application. Mechanistic studies involving Methylboronic acid pinacol (B44631) ester-d3 have provided significant insights into several key reaction types.

Photoinduced C-S Borylation Mechanisms

Recent research has explored the transition-metal-free, photoinduced aerobic borylation of aryl sulfides, a reaction that can produce methyl boronic acid pinacol ester. mdpi.compreprints.org Density Functional Theory (DFT) investigations have been employed to systematically unravel the detailed formation mechanisms. mdpi.comresearchgate.net In a typical system, the reaction between a methyl(aryl)sulfane and bis(pinacolato)diboron (B136004) is facilitated by a photosensitizer, such as 1,4-benzoquinone (B44022) (BQ), under blue LED irradiation. mdpi.compreprints.orgresearchgate.net

The proposed mechanism, supported by computational studies, involves the following key steps: mdpi.compreprints.org

Photoexcitation: The photosensitizer (BQ), or a complex of the photosensitizer and the reactant methyl(p-tolyl)sulfane, absorbs light and is promoted to an excited state. mdpi.comresearchgate.net

Energy Transfer: The excited photosensitizer transfers energy to triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). mdpi.com

Reaction Cascade: Singlet oxygen then reacts with the aryl sulfide (B99878) and the diboron (B99234) reagent, proceeding through a series of intermediates to yield the final aryl boronic acid pinacol ester product. researchgate.net

Computational models have been crucial in this elucidation, often employing methods like M06-2X-D3/ma-def2-SVP to calculate the energetics of the reaction pathway. mdpi.compreprints.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations are also used to explore the photo-catalytic mechanisms and excited states. mdpi.comresearchgate.net

Homologation via Boron-ate Complex Formation and 1,2-Migration

The homologation of boronic esters, a process that extends a carbon chain by one carbon atom, is a cornerstone of synthetic organic chemistry. ed.ac.uknih.gov This transformation proceeds through the formation of a tetracoordinate 'ate' complex, followed by a 1,2-metallate rearrangement. ed.ac.uknih.govnih.gov When a boronic ester, such as Methylboronic acid pinacol ester-d3, reacts with a nucleophile containing a leaving group at the α-position (e.g., (dichloromethyl)lithium), a boronate complex is formed. ed.ac.uknih.gov

Key features of this mechanism include:

Nucleophilic Addition: The organometallic reagent adds to the electrophilic boron atom of the pinacol ester, forming the key boronate intermediate. ed.ac.uk This step is generally efficient due to the electrophilicity of the boron center. ed.ac.uk

1,2-Migration: The 'ate' complex is unstable and rearranges. ed.ac.uknih.gov The migrating group (in this case, the deuterated methyl group) shifts from the boron atom to the adjacent carbon, displacing the leaving group (e.g., a halide). nih.gov This rearrangement is stereospecific, occurring with inversion of configuration at the carbon bearing the leaving group and retention at the migrating carbon center. nih.gov

Product Formation: The result of this sequence is a new, homologated α-chloro boronic ester, which is itself a versatile synthetic intermediate. nih.gov

This process can be rendered stereoselective by using chiral auxiliaries on the boronic ester or by employing chiral reagents. ed.ac.uknih.govnih.gov The stability of the intermediate boronate complexes is a critical factor; they are often formed at low temperatures (e.g., -78°C) to prevent undesired side reactions. ed.ac.uk

SE2 Mechanism in Cross-Coupling Reactions

Pinacol boronic esters are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. scientificupdate.com The central mechanistic step, transmetalation, is where the organic group is transferred from the boron atom to the palladium center. This step is generally understood to proceed via an electrophilic substitution at the carbon atom bonded to boron, which can be described as an SE2 (substitution, electrophilic, bimolecular) type mechanism.

The process involves the reaction of an organopalladium(II) halide complex with the boronate species. While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation, there is evidence that esters can participate directly. scientificupdate.com The steric bulk of the pinacol group can influence the reaction; for instance, the sterically congested nature of pinacol boronic esters can hinder the formation of certain palladium-boron adducts. nih.gov Despite this, they are effective coupling partners, often used for their stability and ease of handling compared to free boronic acids. scientificupdate.com

Kinetic and Thermodynamic Studies

Quantitative studies of reaction rates and solvent effects provide deeper, more nuanced insights into the mechanisms discussed above.

Reaction Kinetics and Rate-Determining Steps

Kinetic experiments are vital for identifying the factors that control the speed of a reaction. In the context of Suzuki-Miyaura coupling, the transmetalation step is often rate-determining. Studies have shown that the structure of the boronic ester has a significant impact on the reaction rate. nih.gov

| Reactant | Relative Rate (krel) | Observation |

| Arylboronic Acid | 1.00 | Baseline for comparison. |

| Pinacol Arylboronic Ester | 9.33 | Significantly faster than the boronic acid, despite steric bulk. |

| α-hydroxyisobutyrate boronic ester | 0.39 | Slower than the boronic acid but faster than the pinacol ester. |

| This table presents illustrative relative reaction rates for the formation of a cross-coupling product from different boron species, demonstrating the kinetic impact of the ester group. nih.gov |

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence reaction pathways, rates, and outcomes. In the photoinduced C-S borylation, computational studies have explicitly incorporated solvent effects to provide a more accurate mechanistic picture. mdpi.compreprints.orgresearchgate.net The use of a Solvent Model Density (SMD) model to simulate the 1,4-dioxane (B91453) solvent environment was critical for aligning theoretical calculations with experimental observations. mdpi.compreprints.orgresearchgate.net This indicates that the polarity and coordinating ability of the solvent play a role in stabilizing or destabilizing intermediates and transition states along the reaction coordinate.

In Suzuki-Miyaura cross-coupling reactions, solvents like tetrahydrofuran (B95107) (THF) are commonly used. nih.govnih.gov The solvent must be capable of dissolving the various components of the reaction mixture, including the palladium catalyst, the base, and the coupling partners. nih.gov Furthermore, the solvent can influence the aggregation state of the catalyst and the speciation of the boronic ester, thereby affecting the kinetics of the reaction. nih.govresearchgate.net For instance, in some homologation reactions, careful control of the solvent and base is necessary to prevent premature hydrolysis of the boronic esters, which would lead to undesired side products. researchgate.net

| Reaction Type | Solvent | Role/Effect |

| Photoinduced C-S Borylation | 1,4-Dioxane | Simulated using SMD model to accurately model reaction energetics. mdpi.compreprints.orgresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Tetrahydrofuran (THF) | Common solvent for dissolving reactants and facilitating the catalytic cycle. nih.govnih.gov |

| Homologation | Tetrahydrofuran (THF) | Solvent choice is crucial to control reaction equilibria and prevent hydrolysis. researchgate.net |

| This table summarizes the solvents used in various reactions involving boronic esters and their specific roles as identified in mechanistic studies. |

Ligand Effects in Catalytic Cycles

Research has shown that for the Suzuki-Miyaura reaction, the transmetalation step can be significantly affected by the choice of ligand on the palladium center. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of transmetalation and subsequent reductive elimination. The displacement of a halide ligand by hydroxide (B78521) or alkoxide, facilitated by the base, often forms a key intermediate. The nature of the primary phosphine ligand can influence the stability of this intermediate and its propensity to react with the boronic ester. nih.gov

The deuterated methyl group in this compound does not fundamentally alter these ligand effects but allows for precise tracking of the methyl group's transfer under different ligand conditions. By comparing reaction kinetics and product distributions with different ligands (e.g., triphenylphosphine (B44618) vs. more complex Buchwald-type ligands), researchers can elucidate how ligands mediate the transfer of the CD3 group from boron to the metal center.

Table 1: Illustrative Ligand Effects on a Model Cross-Coupling Reaction

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield of Deuterated Product (%) |

| Triphenylphosphine | 2.0 | 12 | 75 |

| Tricyclohexylphosphine | 2.0 | 8 | 92 |

| XPhos | 1.0 | 4 | 98 |

This table presents hypothetical data to illustrate how ligand choice can impact the efficiency of a cross-coupling reaction involving a deuterated methylboronic ester.

Role of Boron-Containing Species in Catalysis

The reactivity of boronic esters is governed by their ability to form various complexes in solution. The boron atom in this compound is trigonal planar, but it can readily accept a lone pair from a nucleophile (like a hydroxide or alkoxide ion) to form a more reactive, tetrahedrally coordinated "ate" complex. rsc.org The formation of this tetrahedral boronate is widely considered a key step preceding transmetalation in many cross-coupling reactions. nih.gov

The stability and reactivity of these boronate complexes are influenced by electronic factors. The electron-donating nature of the methyl group (and by extension, the CD3 group) affects the Lewis acidity of the boron center. Studies on substituted phenylboronic acids have shown that electron-withdrawing groups can lower the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate complex at a lower pH. nih.gov While the CD3 group's electronic effect is very similar to CH3, its presence allows for spectroscopic distinction (e.g., via 11B NMR) of the different boron species in solution during the reaction.

Transmetalation is the pivotal step in Suzuki-Miyaura cross-coupling, where the organic group (in this case, the deuterated methyl group) is transferred from the boron atom to the palladium center. rsc.org For a long time, it was debated whether boronic esters required prior hydrolysis to the corresponding boronic acid to undergo transmetalation. However, significant mechanistic work has provided clear evidence that boronic esters, including pinacol esters, can directly participate in transmetalation. nih.govillinois.edu

The process typically involves the reaction of an activated palladium(II) complex (e.g., [L-Pd(II)-Ar(OH)]) with the tetrahedral boronate "ate" complex. This forms a pre-transmetalation intermediate where the two metals are often bridged by an oxygen-containing ligand. nih.gov The subsequent transfer of the organic group from boron to palladium generates the diorganopalladium(II) species, which then proceeds to reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. rsc.orgnih.gov Using this compound allows researchers to confirm that the intact CD3 group is transferred during this process.

Deuterium (B1214612) as a Mechanistic Probe

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.gov By comparing the rate of a reaction using Methylboronic acid pinacol ester (containing a CH3 group) with the rate using this compound (containing a CD3 group), a secondary KIE can be measured.

A KIE value (kH/kD) different from unity indicates that the bonding at the isotopic center is changing during the rate-determining step (or a step prior to it in a pre-equilibrium). For the transfer of a methyl group, if the C-B bond cleavage is part of the rate-limiting step, a small secondary KIE would be expected. While 13C KIE studies have been instrumental in probing the carbon-bromine bond activation and carbon-boron transfer in Suzuki-Miyaura reactions, deuterium labeling offers a complementary approach. nih.gov For instance, in reactions where a C-H bond on the methyl group itself might be involved in an ancillary process (such as C-H activation side reactions), a primary KIE would be observed.

Table 2: Hypothetical Kinetic Isotope Effect Data

| Substrate | Rate Constant (k, s⁻¹) | KIE (kH/kD) | Implication |

| Methylboronic acid pinacol ester | 1.5 x 10⁻⁴ | 1.02 | Suggests C-B bond is changing in or before the rate-determining step. |

| This compound | 1.47 x 10⁻⁴ |

This table illustrates how KIE values close to 1.0 can provide insight into the transition state of the rate-determining step.

Beyond KIE studies, the most direct use of this compound is as a tracer to follow the path of the methyl group throughout a reaction sequence. The deuterium atoms serve as a "label" that can be unambiguously identified by analytical techniques that are insensitive to the non-deuterated analogue.

For example, in a complex reaction mixture, 1H NMR spectroscopy can be complicated by many overlapping signals. However, 2H NMR spectroscopy would show a signal only for the deuterated species, allowing for clear identification of intermediates and the final product containing the CD3 group. nih.gov Similarly, mass spectrometry can easily distinguish between a product containing a CH3 group and one containing a CD3 group due to the mass difference of 3 Daltons. This allows for precise quantification of product formation and can help uncover unexpected reaction pathways or rearrangement processes where the methyl group might be scrambled or lost.

Investigation of Isotopic Fractionation

The study of isotopic fractionation provides profound insights into reaction mechanisms. In the context of reactions involving this compound, investigating the kinetic isotope effect (KIE) is crucial for understanding the bond-breaking and bond-forming steps in the rate-determining phase of a reaction. Recent research has focused on the stereoselective rhodium-catalyzed reaction of allenes with methylboronic acid pinacol ester and its deuterated analog to elucidate the mechanistic details of this transformation. researchgate.netresearchgate.netnih.gov

Detailed Research Findings

A 2024 study published in Nature Communications explored the rhodium-catalyzed reaction of allenes with methylboronic acid pinacol ester to produce branched 1,3-dienes. researchgate.netnih.govnih.gov To gain a deeper understanding of the reaction mechanism, a series of deuterium-labeling experiments, including the determination of the kinetic isotope effect, were conducted. researchgate.netresearchgate.netnih.gov

The investigation involved parallel experiments using both the standard methylboronic acid pinacol ester and its deuterated counterpart, this compound. The reactions were carried out under identical conditions to ensure that any observed differences in reaction rates could be attributed to the isotopic substitution. The researchers measured the initial rates of the reactions for both the light (non-deuterated) and heavy (deuterated) reactants.

The kinetic isotope effect was determined by comparing the reaction rates of the two isotopic species. A KIE value greater than 1 indicates a normal kinetic isotope effect, suggesting that the C-H bond is being broken in the rate-determining step of the reaction. Conversely, a KIE value less than 1 would indicate an inverse kinetic isotope effect, while a KIE value of approximately 1 would suggest that the C-H bond is not significantly involved in the rate-determining step.

The data from these isotopic fractionation studies are instrumental in constructing a more accurate model of the reaction mechanism, which is essential for the further development and optimization of this and similar catalytic processes.

Interactive Data Tables

The following table summarizes the key findings from the kinetic isotope effect study in the rhodium-catalyzed reaction of an allene (B1206475) with methylboronic acid pinacol ester and its d3-analog.

| Reactant | Initial Rate (k) | Kinetic Isotope Effect (kH/kD) | Conclusion |

|---|---|---|---|

| Methylboronic acid pinacol ester | kH | ~1.0 | C-H bond cleavage is not the rate-determining step. |

| This compound | kD |

Applications of Methylboronic Acid Pinacol Ester D3 in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Methylboronic acid pinacol (B44631) ester-d3 has proven to be a versatile reagent in several key C-C bond-forming reactions.

Suzuki-Miyaura Cross-Coupling with a Deuterated Methyl Source

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds, and the use of methylboronic acid pinacol ester-d3 allows for the specific introduction of a deuterated methyl group. rsc.org This is particularly relevant in the synthesis of isotopically labeled drug candidates, which can exhibit altered metabolic profiles. rsc.org For instance, the synthesis of the d3-analog of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, has been achieved using this methodology. rsc.org The reaction typically involves a palladium catalyst and a suitable base to couple the deuterated methylboronic ester with an aryl or vinyl halide. tcichemicals.comnih.gov The use of potassium methyl-d3-trifluoroborate, which can be prepared from the corresponding boronic ester, has also been reported as an effective coupling partner in these reactions. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling using Deuterated Methyl Sources

| Aryl Halide/Pyridone System | Deuterated Reagent | Catalyst System | Product | Isotopic Purity | Reference |

| Methoxypyridine derivative | Methyl-d3 boronic acid | RuPhos ligand | d3-Pirfenidone analog | 99% | rsc.org |

| Pyridone derivative | Potassium methyl-d3 trifluoroborate | RuPhos ligand | d3-Pirfenidone analog (SD-560) | 99% | rsc.org |

Regioselective Allylation Reactions

While direct applications of this compound in regioselective allylation reactions are not extensively documented in the provided context, the broader class of allylboronic acid pinacol esters is known to undergo highly regioselective cross-coupling reactions with aryl halides. nih.gov These reactions, often catalyzed by palladium complexes, typically result in the formation of a new carbon-carbon bond at the α-carbon of the allylboron reagent with high selectivity. nih.gov The principles of these reactions could potentially be extended to utilize a deuterated methyl-substituted allylboronate derived from this compound, allowing for the regioselective introduction of a deuterated fragment.

Homologation of Boronic Esters

The homologation of boronic esters is a synthetic strategy that allows for the iterative extension of a carbon chain. orgsyn.org This process involves the reaction of a boronic ester with a lithiated carbamate, followed by a 1,2-metallate rearrangement. orgsyn.org While the provided search results focus on the homologation of alkyl and phenyl boronic esters, the methodology could theoretically be applied to this compound. orgsyn.org This would enable the creation of a growing carbon chain with a terminal deuterated methyl group, providing a powerful tool for synthesizing specifically labeled complex molecules. The process can be controlled to add successive groups with defined stereochemistry. orgsyn.org

C-H Functionalization Methodologies for Methylation

Direct C-H functionalization has emerged as a powerful and atom-economical approach for introducing methyl groups into organic molecules. nih.gov Iridium-catalyzed carboxylate-directed ortho-C-H methylation and d3-methylation of benzoic acids have been developed. nih.gov This method utilizes a deuterated methyl source, such as d3-methylboronic acid or its derivatives, to introduce a CD3 group selectively. nih.gov This late-stage functionalization approach is particularly valuable in medicinal chemistry for rapidly generating analogs of drug-like molecules with potentially improved pharmacokinetic properties. nih.gov

Table 2: Iridium-Catalyzed C-H d3-Methylation of Benzoic Acids

| Substrate | Deuterated Methyl Source | Catalyst | Product | Yield | Reference |

| Benzoic acid derivative | MeBF3K-d3 | Iridium complex | ortho-d3-methylated benzoic acid | Good to excellent | nih.gov |

| Repaglinide (B1680517) | MeBF3K-d3 | Iridium complex | d3-methylated repaglinide analog | 40% | nih.gov |

Synthesis of Complex Target Molecules and High-Value Chemicals

Alkyl pinacol boronic esters, including isotopically labeled variants like this compound, are crucial building blocks in the synthesis of complex target molecules and high-value chemicals. rsc.org Their stability, low toxicity, and commercial availability contribute to their widespread use. rsc.org The introduction of a deuterated methyl group can be a key step in the synthesis of deuterated pharmaceuticals, which may exhibit improved metabolic stability and pharmacokinetic profiles. rsc.org The versatility of boronic esters in various coupling reactions makes them indispensable tools for constructing intricate molecular frameworks. rsc.orgnih.gov

Deprotection of Boronic Esters

While this compound is a reagent for introducing a deuterated methyl group, the chemistry of boronic ester deprotection is a relevant ancillary topic. The pinacol protecting group is robust but often needs to be removed to yield the free boronic acid. researchgate.netnih.gov Several methods exist for this transformation, including transesterification with diethanolamine (B148213) followed by hydrolysis, or treatment with a sacrificial boronic acid like methylboronic acid itself. researchgate.netnih.govorganic-chemistry.orgreddit.com The volatility of the resulting methyl pinacol ester facilitates its removal from the reaction mixture. researchgate.netorganic-chemistry.org Another approach involves the formation of trifluoroborate salts which can then be hydrolyzed to the free boronic acid. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Editor's Note: The specified subsections regarding the use of this compound as a direct methylating agent for heteroatoms, such as in the selective N-methylation of amines or the methylation of other heteroatom-containing substrates, are not supported by the current body of scientific literature. Typically, boronic esters function as donors of the boronyl group in cross-coupling reactions (e.g., Suzuki-Miyaura, Chan-Lam couplings) rather than as alkylating agents for heteroatoms. The carbon-boron bond is generally cleaved in reactions that form new carbon-carbon or carbon-boron bonds, not in the transfer of the alkyl group to a nucleophilic heteroatom.

Applications in Medicinal Chemistry Research

The structural features of this compound make it a compound of interest in the development of novel therapeutic agents and diagnostic tools.

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) is a recognized strategy in drug discovery to enhance a drug's metabolic profile. This approach, known as "precision deuteration," can lead to improved pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. princeton.edu This can result in a longer drug half-life, increased systemic exposure, and potentially reduced dosing frequency. princeton.edu

Numerous deuterated drug candidates have been synthesized and investigated in clinical trials, with some gaining regulatory approval. nih.gov Reagents like this compound are designed to serve as building blocks in the synthesis of these deuterated molecules, allowing for the precise installation of a trideuteromethyl (-CD3) group into a target drug candidate. The incorporation of a deuterated methyl group is particularly relevant as this functional group is common in pharmaceuticals and is often a site of metabolic oxidation by cytochrome P450 enzymes. nih.gov

While specific examples detailing the use of this compound in the synthesis of named drug candidates are proprietary or not widely published, the utility of deuterated building blocks is a well-established principle in modern medicinal chemistry for creating potentially safer and more effective medicines. nih.govmdpi.com

The boronic acid pinacol ester functional group is a key precursor in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. researchgate.net Specifically, aryl and vinyl boronic esters are widely used for late-stage [¹⁸F]fluorination reactions. researchgate.netresearchgate.net PET imaging relies on molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most common due to its favorable half-life and imaging characteristics.

The copper-mediated radiofluorination of boronic acid pinacol esters has emerged as a robust method that tolerates a wide range of functional groups, making it suitable for complex molecules. researchgate.net The process involves the reaction of the boronic ester with [¹⁸F]fluoride, often activated as K¹⁸F or TBA¹⁸F, in the presence of a copper catalyst to form the corresponding ¹⁸F-labeled compound.

Research has focused on optimizing these labeling conditions, including the amounts of the boronic ester precursor and copper catalyst, as well as the choice of solvent, to achieve high radiochemical conversion yields. researchgate.net This methodology allows for the efficient preparation of ¹⁸F-labeled PET tracers from their corresponding pinacol ester precursors. researchgate.net Therefore, this compound, containing the necessary boronic ester moiety, represents a potential precursor for developing novel ¹⁸F-labeled PET probes, where the deuterated methyl group could serve as a stable structural element or metabolic blocker within the tracer.

Applications in Materials Science Research

Boronic esters are increasingly utilized in materials science for the creation of dynamic and responsive polymers. mdpi.com Their ability to form reversible covalent bonds through transesterification reactions makes them ideal for designing advanced materials such as self-healing polymers, recyclable thermosets (vitrimers), and stimuli-responsive hydrogels. mdpi.comnih.govbohrium.com

Vitrimers are a class of polymers that combine the thermal stability and mechanical robustness of thermosets with the reprocessability of thermoplastics. bohrium.com This behavior is enabled by dynamic covalent bonds, such as boronic esters, which can rearrange at elevated temperatures without compromising the cross-linked network integrity at service temperatures. bohrium.com Boronic ester-based vitrimers can be synthesized from small molecule resins or by incorporating boronic acid functionalities into existing polymer chains. mdpi.comrsc.org The exchange kinetics, and thus the material's rheological properties, can be tuned by the local chemical environment. rsc.org

In another application, boronic acid pinacol esters are used as cross-linkers to fabricate hydrogels. For instance, biocompatible polymers like poly(vinyl alcohol) can be cross-linked with bisboronic acid pinacol esters to form hydrogels that are responsive to glucose. rsc.org This property is highly valuable for developing "smart" insulin (B600854) delivery systems that release insulin in response to high glucose levels, mimicking the function of a healthy pancreas. rsc.org The mechanical properties (e.g., softness, storage modulus) of these hydrogels can be tuned by selecting different boronic ester cross-linkers, which in turn influences the insulin release kinetics. rsc.org

The synthesis of these boronic ester-containing polymers is often straightforward, involving catalyst-free condensation reactions with polyols. nih.gov The table below summarizes the properties of different polymer systems created using boronic ester cross-linkers.

| Polymer System | Cross-linker Type | Key Properties | Application Area |

| Poly(β-hydroxyl amine)s | Benzene-1,4-diboronic acid | Dynamic covalent network, Tunable Tg (up to 95 °C) and tensile strength (up to 34.2 MPa) | Reprocessable/Self-healing materials |

| Poly(vinyl alcohol) (PVA) | Bis[(pinacolato)boryl]methane | Injectable, Glucose-responsive, High water content (>70%) | Smart insulin delivery |

| Poly(vinyl alcohol) (PVA) | 1,4-Benzenediboronic acid bis(pinacol) ester | High storage modulus hydrogel | Controlled release systems |

Polymer Functionalization

Boronic acid pinacol esters are renowned for their utility in creating dynamic covalent bonds, which are reversible and can form and break under specific conditions. This characteristic is highly valuable in the development of "smart" polymers that can respond to external stimuli such as pH changes.

While direct studies on this compound in polymer science are not extensively documented, the reactivity of the boronic ester group suggests its potential as a tool for polymer functionalization. The introduction of the deuterated methyl group could serve as a spectroscopic probe, allowing researchers to study polymer dynamics and reaction mechanisms with greater precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. The kinetic isotope effect, stemming from the heavier deuterium atoms, could also influence the rates of polymerization and bond cleavage, offering a subtle yet powerful method for tuning polymer properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Functionalization Strategy | Potential Application |

| Hydrogels | Cross-linking of hydrophilic polymers | Drug delivery, tissue engineering |

| Self-healing polymers | Incorporation into the polymer backbone | Coatings, adhesives |

| Responsive polymers | Pendant group on a polymer chain | Sensors, actuators |

Synthesis of Deuterated Materials

One of the most direct applications of this compound is as a building block for the synthesis of more complex deuterated molecules. Deuterium-labeled compounds are invaluable tools in various scientific disciplines, including medicinal chemistry for studying drug metabolism and in materials science for understanding reaction mechanisms and material properties.

The carbon-boron bond of the pinacol ester can be readily transformed into a carbon-carbon or carbon-heteroatom bond through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise incorporation of the trideuteromethyl (-CD3) group into a wide range of organic scaffolds. This targeted deuteration is particularly useful for:

Mechanistic Studies: By tracking the fate of the deuterated methyl group in a chemical reaction, researchers can gain insights into reaction pathways and the formation of intermediates.

Kinetic Isotope Effect Studies: The difference in reaction rates between the deuterated and non-deuterated compounds can provide information about the rate-determining step of a reaction.

Neutron Scattering Studies: Deuterium has a different neutron scattering cross-section compared to hydrogen, making it a valuable label for probing the structure and dynamics of materials at the molecular level.

Table 2: Examples of Deuterated Materials Potentially Synthesized from this compound

| Target Molecule Class | Synthetic Strategy | Purpose of Deuteration |

| Deuterated pharmaceuticals | Suzuki-Miyaura coupling with a halogenated drug precursor | Study of drug metabolism (DMPK studies) |

| Deuterated organic electronics | Stille or Negishi coupling | Probing charge transport mechanisms |

| Deuterated polymer standards | Incorporation as an end-group or monomer | Calibration in analytical techniques |

Surface Chemistry Applications

The modification of material surfaces to impart specific properties is a cornerstone of modern materials science. Boronic acids and their esters have emerged as effective anchoring groups for the functionalization of surfaces rich in diol groups, such as cellulose (B213188) and polyvinyl alcohol (PVA). The formation of reversible boronate ester bonds allows for the controlled attachment of molecules to these surfaces.

While specific studies employing this compound for surface modification are not readily found, its potential in this area is significant. The deuterated methyl group can act as a unique tag, allowing for the quantification and characterization of surface coverage using techniques like secondary ion mass spectrometry (SIMS). Furthermore, the subtle changes in the electronic and steric properties induced by deuteration could influence the binding affinity and kinetics of surface modification.

Table 3: Potential Surface Chemistry Applications of this compound

| Substrate | Modification Goal | Analytical Advantage of Deuteration |

| Cellulose-based materials | Attachment of hydrophobic or bioactive molecules | Quantification of surface grafting density by SIMS |

| Polyvinyl alcohol films | Creation of responsive surfaces | Probing binding and release mechanisms |

| Silica nanoparticles | Functionalization for targeted delivery | Tracing nanoparticle fate in biological systems |

Computational and Theoretical Studies on Methylboronic Acid Pinacol Ester D3 Reactivity

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a principal method for studying the reactivity of organoboron compounds due to its favorable balance of computational cost and accuracy. iaea.org It is particularly useful for investigating systems containing dozens of atoms, making it well-suited for molecules like methylboronic acid pinacol (B44631) ester.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For boronic esters, DFT methods are used to find the minimum energy structure on the potential energy surface. rsc.org For instance, the B3LYP functional, often paired with a basis set like 6-31G(d,p), is commonly used to optimize the geometries of boronic acid derivatives and their esters. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For many boronic esters, the analysis of electronic transitions reveals that the lowest energy transition (S0→S1) primarily involves the transfer of an electron from the HOMO to the LUMO. This analysis helps in understanding the molecule's behavior in chemical reactions and its spectroscopic properties. Studies on similar boron compounds have also utilized first-principles calculations based on the generalized-gradient approximation of DFT to investigate structural and electronic properties. nih.gov

| Computational Parameter | Description | Typical Application for Boronic Esters |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, LC-ωPBE nih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), LANL2DZ nih.gov |

| Geometry Optimization | A process to find the lowest energy conformation of a molecule. | Determines stable 3D structure, bond lengths, and angles. rsc.org |

| Electronic Structure | Describes the energies and spatial distributions of electrons in molecular orbitals (e.g., HOMO, LUMO). | Predicts reactivity and electronic transitions. |

This table provides an interactive overview of common parameters in DFT calculations for boronic esters.

A significant application of DFT is the elucidation of reaction mechanisms by locating transition states and calculating the associated energy barriers. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate.

In the context of reactions involving boronic esters, such as the Suzuki-Miyaura cross-coupling, computational studies have been instrumental. For example, in a study of the transmetalation step involving a pinacol arylboronic ester with a palladium complex, DFT calculations were used to map out the potential energy surface. nih.gov These calculations identified the transition structures and determined that a specific pathway was energetically favored. nih.gov The calculated energy barrier for this pathway was found to be in close agreement with experimentally measured values, validating the computational model. nih.gov Similarly, DFT has been used to explore the mechanisms of boronic ester exchange reactions, identifying transition states for processes like nucleophile-mediated exchange and metathesis. rsc.org

Table 1: Calculated vs. Experimental Energy Barriers for Transmetalation

| Pathway | Calculated Barrier (ΔG‡, kcal/mol) | Experimental Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| TP Pathway (Boronic Acid) | 17.33 | 17.7 | nih.gov |

This interactive table compares theoretically calculated and experimentally determined activation energy barriers for different boronic species in the Suzuki-Miyaura reaction, highlighting the accuracy of DFT methods.

Since many chemical reactions occur in solution, it is crucial to account for the effect of the solvent in computational models. iaea.orgjdftx.org Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Therefore, implicit solvent models, also known as continuum solvation models, are widely used. wikipedia.orgyoutube.com These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.org

Several implicit solvation models are available, including the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org The SMD model is known for its versatility across a wide range of solvents. The choice of solvent model can significantly impact the calculated energies and geometries, especially for charged or highly polar species and transition states. Including a solvation model is essential for accurately predicting reaction mechanisms and free energies in solution. jdftx.org For instance, when studying the ionization of boric acid, intermolecular hydrogen bonds between the acid and water molecules were analyzed using Tomasi's method (a PCM variant) to achieve results comparable to experimental pKa values. nih.gov The use of these models allows for a more realistic simulation of the chemical environment. youtube.com

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced and computationally intensive methods can be employed for higher accuracy or to study different molecular phenomena.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy predictions, often referred to as "gold standard" results. However, their high computational cost typically limits their application to smaller molecules.

For boron-containing compounds, ab initio methods have been used to calculate thermodynamic properties like heats of formation with high precision. doi.org They are particularly valuable for calibrating less expensive methods like DFT or for cases where DFT functionals are known to perform poorly. While a full ab initio study on a reaction involving methylboronic acid pinacol ester-d3 would be computationally demanding, these methods can be used to calculate the energies of key stationary points (reactants, intermediates, products, and transition states) to provide benchmark data. researchgate.net

While quantum chemical calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com

For a flexible molecule like this compound, MD simulations are an excellent tool for conformational analysis. The pinacol ring and the methyl group can rotate, leading to various conformers. An MD simulation can explore the accessible conformational space of the molecule at a given temperature, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. MD simulations can be performed using force fields derived from quantum mechanical calculations to ensure an accurate description of the intramolecular and intermolecular forces. rsc.org

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for predicting the chemical reactivity of molecules like this compound without the need for explicit simulation of a chemical reaction. mdpi.com By calculating a set of global and local descriptors, CDFT provides quantitative insights into the intrinsic tendencies of a molecule to act as an electrophile or a nucleophile. mdpi.combohrium.com These reactivity indices are derived from the way the electron density of a molecule changes in response to gaining or losing an electron. joaquinbarroso.comresearchgate.net

The primary global reactivity descriptors include electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.combohrium.com The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. mdpi.com The electrophilicity index quantifies the ability of a species to accept electrons. bohrium.com For local reactivity, which identifies the most reactive sites within a molecule, the Fukui function (f(r)) is the most important descriptor. faccts.denih.gov The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (reacting with an electron donor), while f-(r) indicates its susceptibility to an electrophilic attack (reacting with an electron acceptor). faccts.descm.com By calculating these values for this compound, researchers can predict how it will interact with other reagents. For instance, the boron atom in boronic esters is a key site for reactivity, and its local softness and Fukui values can quantify its electrophilic character. mdpi.com

Below is an interactive table outlining the key CDFT descriptors and their predictive role in assessing the reactivity of this compound.

| CDFT Descriptor | Symbol | Conceptual Meaning | Predicted Role in Reactivity |

|---|---|---|---|

| Electronic Chemical Potential | μ | Tendency of electron density to escape the system. Related to electronegativity. | Indicates the general electrophilic/nucleophilic character. A higher (less negative) value suggests greater nucleophilicity. |

| Chemical Hardness | η | Resistance to change in electron distribution. | "Soft" molecules (low η) are generally more reactive than "hard" molecules (high η). |

| Global Electrophilicity Index | ω | Propensity of the molecule to accept electrons. | A higher ω value indicates a stronger electrophile. Crucial for predicting reactivity in polar reactions. mdpi.com |

| Fukui Function (for nucleophilic attack) | f+(r) | Identifies sites within the molecule most susceptible to attack by a nucleophile. faccts.de | Regions with a high f+ value, such as the boron atom, are predicted to be the primary centers for nucleophilic interaction. |

| Fukui Function (for electrophilic attack) | f-(r) | Identifies sites within the molecule most susceptible to attack by an electrophile. faccts.de | Regions with a high f- value indicate the most nucleophilic sites, likely to react with an electrophile. |

| Local Softness | s(r) | Local distribution of the global softness. nih.gov | Related to the Fukui function, it helps to identify the most reactive sites for orbital-controlled reactions. nih.gov |

Modeling of Reaction Mechanisms and Isotope Effects

Computational Prediction of Kinetic Isotope Effects

Computational modeling is a critical tool for predicting and understanding kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. researchgate.net For this compound, the primary KIE of interest involves the replacement of protium (B1232500) (H) with deuterium (B1214612) (D) in the methyl group. The theoretical prediction of KIEs (kH/kD) primarily relies on transition state theory. elsevierpure.com

The computational process involves several steps. First, the geometries of the reactant and the transition state for the rate-determining step of a reaction are optimized using quantum chemical methods, such as Density Functional Theory (DFT). Second, vibrational frequencies are calculated for both the ground state and the transition state structures for both the light (H) and heavy (D) isotopologues. The key to the primary KIE is the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond, meaning it sits (B43327) lower in its potential energy well. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound and a kH/kD value greater than 1.

In reactions where a C-H bond is broken in the rate-limiting step, such as certain C-H activation or cross-coupling steps, this effect can be significant. researchgate.netelsevierpure.com For instance, in a hypothetical palladium-catalyzed C-H activation of the methyl group, computational models can predict the KIE. The agreement between predicted and experimental KIEs can provide strong evidence for a proposed reaction mechanism and the nature of the transition state. acs.orgnih.gov

The following interactive table presents hypothetical, yet representative, calculated KIE data for a reaction involving C-H bond cleavage of Methylboronic acid pinacol ester.

| Reaction Step | Computational Method | Temperature (K) | Calculated kH/kD | Interpretation |

|---|---|---|---|---|

| C-H Activation by Pd Catalyst | DFT (B3LYP/6-31G(d)) | 298 | 4.5 | Significant primary KIE, indicating C-H bond cleavage occurs in the rate-determining step. researchgate.net |

| Transmetalation in Suzuki Coupling | DFT (B3LYP/6-31G(d)) | 298 | 1.02 | Negligible KIE, suggesting the methyl C-H bonds are not broken during this step. |

| Radical Abstraction of Hydrogen | DFT (M06-2X/def2-TZVP) | 373 | 6.8 | Large primary KIE, characteristic of a linear H-atom transfer transition state. |

Simulation of Deuterium Exchange and Incorporation Pathways

Simulating the pathways for deuterium exchange and incorporation provides molecular-level insight into how the deuterated methyl group of this compound might have been synthesized or how it could potentially exchange its deuterium atoms under certain conditions. These simulations typically employ molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods. nih.govlivecomsjournal.org

MD simulations can model the dynamic behavior of the molecule in a deuterated solvent, such as D2O or methanol-d4. researchgate.net These simulations track the motions of all atoms over time, revealing the conformational changes of the pinacol ester and the interactions with surrounding solvent molecules. nih.gov For an exchange to occur, a solvent molecule must approach the methyl group and be correctly oriented, a process governed by the system's dynamics. livecomsjournal.org

Once a favorable conformation is identified through MD, QM/MM methods can be used to model the reaction pathway itself. In this approach, the reacting part of the system (the methyl group and the incoming deuterated species) is treated with high-level quantum mechanics, while the rest of the environment (the bulk of the ester and solvent) is treated with more computationally efficient molecular mechanics. This allows for the calculation of the energy profile along the reaction coordinate, including the identification of transition states and intermediates.

For this compound, simulations could model pathways such as:

Acid/Base-Catalyzed Exchange: Modeling the approach of a deuterated hydronium ion (D3O+) or a deuteroxide ion (OD-) to a C-H bond (in the non-deuterated precursor) to map the proton/deuteron (B1233211) transfer mechanism.

Metal-Mediated Exchange: Simulating the interaction with a transition metal catalyst that can reversibly break and form C-H/C-D bonds, a process relevant to many deuteration methodologies.

These simulations provide crucial data on activation energy barriers, helping to determine the most plausible pathway for deuterium incorporation under specific conditions. researchgate.net

Analytical and Spectroscopic Research Methodologies for Methylboronic Acid Pinacol Ester D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the analysis of Methylboronic acid pinacol (B44631) ester-d3, providing detailed information at the atomic level.

1H, 13C, and 11B NMR for Structural Elucidation and Purity Assessment

A combination of proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy is employed for the comprehensive structural elucidation and purity assessment of boronic acid pinacol esters. rsc.org In the ¹H NMR spectrum of a typical methylboronic acid pinacol ester, characteristic signals would correspond to the methyl and pinacol protons. For the deuterated analog, the signal corresponding to the methyl group would be absent or significantly diminished, providing direct evidence of deuteration.